molecular formula C20H14ClN3OS B14965313 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)urea

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)urea

Cat. No.: B14965313
M. Wt: 379.9 g/mol
InChI Key: LDVDBARKYYZSEM-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)urea is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)urea typically involves the reaction of 2-aminobenzothiazole with 4-isocyanatobiphenyl in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler compound with similar structural features but lacking the urea and chlorophenyl groups.

    2-Phenylbenzothiazole: Contains a phenyl group attached to the benzothiazole ring but lacks the urea linkage.

    4-Chlorophenylurea: Contains the urea and chlorophenyl groups but lacks the benzothiazole moiety.

Uniqueness

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)urea is unique due to its combination of benzothiazole, phenyl, and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler related compounds.

Properties

Molecular Formula

C20H14ClN3OS

Molecular Weight

379.9 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-chlorophenyl)urea

InChI

InChI=1S/C20H14ClN3OS/c21-15-5-1-2-6-16(15)24-20(25)22-14-11-9-13(10-12-14)19-23-17-7-3-4-8-18(17)26-19/h1-12H,(H2,22,24,25)

InChI Key

LDVDBARKYYZSEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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